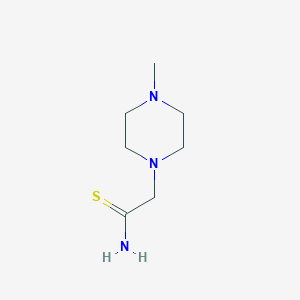

2-(4-Methylpiperazin-1-yl)ethanethioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUKVYOVJQGSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640757 | |

| Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164926-91-4 | |

| Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-(4-methylpiperazin-1-yl)ethanethioamide. The synthesis is presented as a two-step process commencing with the nucleophilic substitution of chloroacetonitrile with N-methylpiperazine to yield the intermediate, 2-(4-methylpiperazin-1-yl)acetonitrile. The subsequent thionation of the nitrile functionality using phosphorus pentasulfide affords the target thioamide. This document furnishes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Thioamides are a class of organic compounds that serve as important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The title compound, this compound, incorporates a piperazine scaffold, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties. This guide outlines a practical and accessible synthetic route for its preparation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step sequence:

-

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile. This step involves the N-alkylation of N-methylpiperazine with chloroacetonitrile. The lone pair of electrons on the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the chloride from chloroacetonitrile.

-

Step 2: Synthesis of this compound. The nitrile group of the intermediate is converted to a thioamide using a thionating agent. Phosphorus pentasulfide (P₄S₁₀) in a protic solvent like ethanol is an effective reagent for this transformation.[1][2][3][4]

Overall Reaction Scheme:

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile

Materials:

-

N-Methylpiperazine

-

Chloroacetonitrile

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of N-methylpiperazine (1.0 eq) in acetonitrile, add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetonitrile (1.1 eq) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-(4-methylpiperazin-1-yl)acetonitrile, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

2-(4-Methylpiperazin-1-yl)acetonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-methylpiperazin-1-yl)acetonitrile (1.0 eq) in ethanol.

-

Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.[1][3]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of this compound.

| Step | Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 1 | N-Methylpiperazine | Starting Material | C₅H₁₂N₂ | 100.16 | 1.0 |

| 1 | Chloroacetonitrile | Reagent | C₂H₂ClN | 75.50 | 1.1 |

| 1 | Triethylamine | Base | C₆H₁₅N | 101.19 | 1.2 |

| 2 | 2-(4-Methylpiperazin-1-yl)acetonitrile | Starting Material | C₇H₁₃N₃ | 139.20 | 1.0 |

| 2 | Phosphorus Pentasulfide | Thionating Agent | P₄S₁₀ | 444.55 | 0.5 |

| 2 | Ethanol | Solvent | C₂H₅OH | 46.07 | - |

Table 2: Expected Product Characterization.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State (Expected) |

| 2-(4-Methylpiperazin-1-yl)acetonitrile | C₇H₁₃N₃ | 139.20 | Colorless to pale yellow oil |

| This compound | C₇H₁₅N₃S | 173.28 | Yellowish solid |

Note: Yields are expected to be in the range of 60-80% for each step based on similar reactions reported in the literature, but will require experimental optimization.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis pathway offers a reliable and scalable method for the preparation of this compound. The starting materials are commercially available, and the reaction conditions are based on well-established organic transformations. This guide provides a solid foundation for researchers to synthesize this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.

References

- 1. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to a lack of publicly available experimental data, this document focuses on predicted values for key parameters and outlines generalized, standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundational understanding of this compound's chemical and physical characteristics.

Introduction

This compound is a chemical compound containing a piperazine and a thioamide functional group. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The thioamide group, an isostere of the more common amide bond, can influence a molecule's chemical reactivity, hydrogen bonding capabilities, and metabolic stability. A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for its potential development as a therapeutic agent.

Physicochemical Properties

The following table summarizes the available predicted physicochemical data for this compound. It is critical to note that these values are computationally derived and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃S | PubChem[1] |

| Molecular Weight | 173.28 g/mol | ChemicalBook[2] |

| CAS Number | 164926-91-4 | ChemicalBook[2] |

| Predicted Boiling Point | 277.0 ± 50.0 °C | ChemicalBook[2] |

| Predicted Density | 1.119 ± 0.06 g/cm³ | - |

| Predicted pKa | 12.97 ± 0.29 | ChemicalBook[2] |

| Predicted XlogP | -0.4 | PubChem[1] |

| SMILES | CN1CCN(CC1)CC(=S)N | PubChem[1] |

| InChI | InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | PubChem[1] |

Experimental Protocols

While specific experimental data for this compound is not currently available in the public domain, this section outlines standard, generalized protocols for the determination of key physicochemical properties. These methods are widely accepted in the field of medicinal and organic chemistry.

Synthesis of this compound

A plausible synthetic route for this compound involves the thionation of the corresponding amide, 2-(4-methylpiperazin-1-yl)acetamide. This can be achieved using a variety of thionating agents, with Lawesson's reagent being a common choice.

Reaction Scheme:

General Protocol:

-

Dissolution: Dissolve 2-(4-methylpiperazin-1-yl)acetamide in an anhydrous, high-boiling point solvent such as toluene or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Thionating Agent: Add Lawesson's reagent (typically 0.5-0.6 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

General Protocol (Micro Boiling Point Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is heated in a controlled manner, for instance, in a Thiele tube containing heating oil.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.

General Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration curve.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and bioavailability.

General Protocol (Shake-Flask Method for Thermodynamic Solubility):

-

Sample Preparation: An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution at a defined pH (e.g., pH 7.4).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Conclusion

This technical guide has compiled the currently available predicted physicochemical data for this compound and provided standardized protocols for the experimental determination of these properties. While the predicted values offer a preliminary understanding of the compound's characteristics, experimental verification is essential for its further development. The outlined protocols and workflows serve as a practical guide for researchers to obtain the necessary empirical data to fully characterize this compound and explore its potential in drug discovery and development.

References

The Enigmatic Profile of 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Review of Potential Mechanisms of Action

DISCLAIMER: Publicly available scientific literature lacks specific in-depth studies on the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. This technical guide, therefore, extrapolates potential mechanisms based on the known pharmacological activities of its core chemical moieties: the piperazine ring and the ethanethioamide group. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than established fact.

Introduction

This compound is a small molecule featuring a piperazine ring substituted with a methyl group and an ethanethioamide functional group. While this specific compound is not extensively characterized in peer-reviewed literature, its structural components are prevalent in a wide array of pharmacologically active agents. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2] The thioamide group, an isostere of the amide bond, is also a key functional group in various therapeutic agents, including antibacterial and antiviral compounds.[3][4] This guide will explore the potential mechanisms of action of this compound by examining the established roles of these two key structural features.

Potential Mechanisms of Action Based on the Piperazine Moiety

The piperazine ring is a versatile scaffold that can interact with a variety of biological targets. Arylpiperazine derivatives, in particular, have shown significant potential in cancer research due to their cytotoxic effects against various cancer cell lines.[1]

Anticancer Activity

Numerous synthetic piperazine derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[5][6][7] The mechanism of this cytotoxicity is often multifactorial and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Potential Signaling Pathways:

-

PI3K/AKT Pathway: Some piperazine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]

-

Src Family Kinases: Inhibition of Src family kinases, which are involved in cell proliferation and motility, is another potential mechanism.[2]

-

BCR-ABL Pathway: In the context of chronic myeloid leukemia, piperazine-containing compounds can target the BCR-ABL fusion protein.[2]

-

Androgen Receptor (AR) Antagonism: Certain arylpiperazines can act as antagonists of the androgen receptor, which is a key driver in prostate cancer.[1]

Caption: Potential anticancer signaling pathways targeted by piperazine-containing compounds.

Potential Mechanisms of Action Based on the Ethanethioamide Moiety

The thioamide functional group is a key component of several antimicrobial agents.[3] Its presence in this compound suggests potential activity against bacterial and fungal pathogens.

Antimicrobial Activity

Thioamide-containing compounds have been shown to exhibit a range of antimicrobial activities.[3][8]

Potential Mechanisms:

-

Urease Inhibition: Some thioamides act as urease inhibitors, which can be an effective antibacterial strategy.[3]

-

Inhibition of DNA Gyrase and Topoisomerase IV: Closthioamide, a natural product containing thioamide moieties, inhibits the ATPase activity of DNA gyrase and topoisomerase IV, thereby blocking DNA replication in bacteria.[4]

-

Enoyl-ACP Reductase Inhibition: Some piperazine-thiadiazole derivatives have been investigated as potential inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis.[9]

Caption: Potential antimicrobial mechanisms of action for thioamide-containing compounds.

Quantitative Data

As there are no specific studies on this compound, no quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values can be provided. The tables below are templates that would be used to present such data if it were available.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast | Data not available |

| e.g., HCT116 | Colon | Data not available |

| e.g., A549 | Lung | Data not available |

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microbial Strain | Type | MIC (µg/mL) |

| e.g., Staphylococcus aureus | Gram-positive bacteria | Data not available |

| e.g., Escherichia coli | Gram-negative bacteria | Data not available |

| e.g., Candida albicans | Fungus | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the evaluation of similar compounds, the following are generalized methodologies for key experiments.

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

b) Sulforhodamine B (SRB) Assay:

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The plates are washed, and a 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound SRB is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at approximately 510 nm.[5]

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Conclusion

While a definitive mechanism of action for this compound remains to be elucidated through dedicated research, its structural components suggest a plausible role as either an anticancer or an antimicrobial agent. The piperazine moiety is a well-established pharmacophore in oncology, potentially interacting with key signaling pathways that drive cancer cell proliferation and survival. Concurrently, the thioamide group is a known feature of various antimicrobial compounds, suggesting possible inhibitory effects on essential bacterial or fungal enzymes. Further experimental investigation is imperative to validate these hypotheses, quantify the biological activity, and delineate the precise molecular targets and signaling pathways involved. The experimental protocols outlined in this guide provide a foundational framework for such future studies.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

Technical Dossier: 2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS 164926-91-4)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identity

CAS Number: 164926-91-4 Chemical Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide Molecular Formula: C₇H₁₅N₃S SMILES: S=C(N)CN1CCN(C)CC1

Structural Diagram:

Caption: 2D structure of this compound.

Available Data

A comprehensive search of publicly available scientific literature and chemical databases has revealed limited information regarding the compound with CAS number 164926-91-4. The primary information available is its chemical structure and basic identifiers.

Data Presentation:

| Parameter | Value | Source |

| CAS Number | 164926-91-4 | Public chemical databases |

| Chemical Name | This compound | Public chemical databases |

| Molecular Formula | C₇H₁₅N₃S | Calculated from structure |

| SMILES | S=C(N)CN1CCN(C)CC1 | Public chemical databases |

Experimental Protocols and Biological Activity

At present, there are no detailed experimental protocols, quantitative data, or studies on the biological activity or signaling pathways specifically associated with this compound (CAS 164926-91-4) available in the public domain. Research into this specific chemical entity, if any, has not been published in accessible scientific literature.

Signaling Pathways and Experimental Workflows

Due to the absence of published research on the biological effects of this compound, there are no known signaling pathways, experimental workflows, or logical relationships to be diagrammed.

Conclusion

This document provides the definitive chemical structure of CAS number 164926-91-4, this compound. However, for professionals in research and drug development, it is crucial to note the current lack of publicly available data concerning its synthesis, experimental use, and biological function. Further research would be required to elucidate these aspects.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biological Activity of Piperazine Thioamides

This technical guide provides a comprehensive overview of the biological activities of piperazine thioamides, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The unique structural features of the piperazine ring, combined with the thioamide functional group, have led to the discovery of derivatives with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This document consolidates key findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Biological Activities of Piperazine Thioamides

Piperazine thioamides have demonstrated a diverse range of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. The primary areas of investigation include their potential as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Piperazine thioamides have emerged as a noteworthy class of compounds with potent antiproliferative effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

1.1.1. Cytotoxic Effects

Numerous studies have reported the cytotoxic potential of piperazine thioamides against a panel of human cancer cell lines. For instance, a series of benzhydrylpiperazine thioamide derivatives have shown significant growth inhibition in hepatocellular, breast, and colorectal cancer cells.[1][2][3] Notably, thioamide derivatives have often been found to be more potent than their corresponding carboxamide analogs, highlighting the importance of the sulfur atom in their biological activity.[1][2][3]

1.1.2. Mechanism of Action

The anticancer activity of piperazine derivatives, including thioamides, is often attributed to their ability to induce programmed cell death, or apoptosis. This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[4][5][6] Evidence suggests that some piperazine compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[4][6] Furthermore, piperazine derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[7][8] Inhibition of critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer, has also been identified as a key mechanism of action for some piperazine-containing molecules.[5][9] Another avenue of anticancer activity for some piperazine derivatives is the inhibition of microtubule polymerization, which is essential for cell division.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new classes of antimicrobial agents is a global health priority. Piperazine thioamides and related compounds like piperazine-derived thioureas have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[7][9][11]

1.2.1. Antibacterial Activity

Several studies have highlighted the antibacterial potential of piperazine derivatives. For instance, piperazine-derived thioureas have been identified as inhibitors of bacterial growth, including against multidrug-resistant strains like colistin-resistant Acinetobacter baumannii.[11] The presence of specific structural motifs, such as a 3,5-bis-trifluoromethyl phenyl ring, has been associated with enhanced antibacterial activity.[11]

1.2.2. Antifungal Activity

In addition to their antibacterial effects, some piperazine derivatives have also demonstrated antifungal properties against various fungal strains.[9][12][13]

Antiviral Activity

The exploration of piperazine thioamides for antiviral applications is an emerging area of research. While data specifically on thioamides is limited, the broader class of piperazine derivatives has shown activity against a variety of viruses.[3][14][15][16] For example, certain arylpiperazine derivatives have reported activity against Coxsackie virus, Yellow fever virus, and Influenza virus.[11] The mechanism of antiviral action for some piperazine compounds involves targeting viral proteins, such as the capsid protein, to prevent viral entry and replication.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected piperazine thioamides and related derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Anticancer Activity Data

The cytotoxic activity of piperazine thioamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | HUH-7 (Hepatocellular) | SRB | 6.20 | [1] |

| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | MCF-7 (Breast) | SRB | 11.47 | [1] |

| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | HCT-116 (Colorectal) | SRB | 14.98 | [1] |

| Piperazine-based Compound (AK301) | (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone | HT29 (Colon) | - | 0.115 (ED50) | [10] |

| Piperazine Derivative (BIPP) | 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine | U937 (Leukemia) | Trypan Blue | ~12.8 | [4][17] |

| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | SW480 (Colon) | - | 5.06 | [8] |

| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | HT29 (Colon) | - | 5.42 | [8] |

| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | HCT116 (Colon) | - | 2.44 | [8] |

| Vindoline-Piperazine Conjugate (23) | [4-(trifluoromethyl)benzyl]piperazine derivative | MDA-MB-468 (Breast) | - | 1.00 | [4] |

| Vindoline-Piperazine Conjugate (25) | 1-bis(4-fluorophenyl)methyl piperazine derivative | HOP-92 (Lung) | - | 1.35 | [4] |

| Piperazine-based Co(III) Carbodithioate | [Co(ecpcdt)3] | DL (Dalton's Lymphoma) | - | 2.5 µg/mL | [12] |

| Piperazine Derivative (CB01) | 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine | U87 (Glioblastoma) | - | < 0.05 | [6] |

| Piperazine Derivative (CB01) | 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine | HeLa (Cervical) | - | < 0.05 | [6] |

Antimicrobial Activity Data

The antimicrobial efficacy of piperazine thioamides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µM or µg/mL) | Reference |

| Piperazine-derived Thiourea | 3,5-bis-trifluoromethyl phenyl derivative | Acinetobacter baumannii (colistin-resistant) | 1.56 - 6.25 µM | [11] |

| Piperazine Dithiocarbamate | Thiazole-containing derivative | Enterococcus faecalis (ATCC 51922) | Moderate Activity | [18] |

| Piperazine Dithiocarbamate | Thiazole-containing derivative | Pseudomonas aeruginosa (ATCC 27853) | Moderate Activity | [18] |

| Piperazine Derivative (RL-308) | - | Shigella flexneri | 2 µg/mL | [19] |

| Piperazine Derivative (RL-308) | - | Staphylococcus aureus | 4 µg/mL | [19] |

| Piperazine Derivative (RL-308) | - | MRSA | 16 µg/mL | [19] |

| N,N′-disubstituted piperazine | - | Staphylococcus aureus | 16 µg/mL | [13] |

| N,N′-disubstituted piperazine | - | Bacillus subtilis | 16 µg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine thioamides.

Synthesis of Piperazine Thioamides

A general procedure for the synthesis of benzhydrylpiperazine thioamides involves the reaction of a benzhydrylpiperazine derivative with an appropriate isothiocyanate.

General Procedure for the Synthesis of N-Alkyl-4-benzhydrylpiperazine-1-carbothioamides: [2]

-

Dissolve the corresponding 1-benzhydrylpiperazine derivative in a suitable dry solvent such as dichloromethane.

-

Cool the reaction flask in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the desired isothiocyanate to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final thioamide derivative.

Anticancer Assays

3.2.1. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][11][14][15][20]

Protocol:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.

-

Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader. The OD is proportional to the cell number.

3.2.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.[20][21][22][23]

Protocol:

-

Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

3.2.3. Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[1][24][25][26]

Protocol:

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol).

-

Compound Addition: Add the test compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

Antimicrobial Assays

3.3.1. Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][16][27][28][29]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution of Compound: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Assays

3.4.1. Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[22][23][24][25][26]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of piperazine thioamides.

Caption: General experimental workflow for the synthesis and biological evaluation of piperazine thioamides.

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion

Piperazine thioamides represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The data summarized in this guide highlight the potent biological activities of these molecules and provide a foundation for further research. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate novel piperazine thioamide derivatives. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of the chemical space around the piperazine thioamide scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijcmas.com [ijcmas.com]

- 20. Basic Methods of Cell Cycle Analysis [mdpi.com]

- 21. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)ethanethioamide derivatives and analogs

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanethioamide Derivatives and Analogs for Drug Development Professionals

Abstract

The 4-methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties often impart improved aqueous solubility and oral bioavailability. This technical guide explores the therapeutic potential of derivatives and analogs of this compound. While literature directly pertaining to this specific thioamide is limited, this document synthesizes data from structurally related analogs—including amides and other piperazine-containing compounds—to provide a comprehensive overview of potential synthesis routes, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this chemical core for novel therapeutic discovery.

Synthesis of this compound and Derivatives

The synthesis of thioamides can be achieved through various established methods. A common and effective route involves the thionation of a corresponding amide precursor using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. An alternative approach is a multi-component reaction, such as the Kindler thioamide synthesis, which combines an aldehyde, an amine, and elemental sulfur.

Proposed Synthetic Workflow

A plausible and efficient two-step synthesis for the core compound, this compound, starts from commercially available 1-methylpiperazine and 2-chloroacetamide. The resulting amide intermediate is then subjected to thionation.

Caption: Proposed two-step synthesis of the target thioamide.

General Experimental Protocols

Protocol 1: Synthesis of Amide Intermediate (e.g., 2-(4-Methylpiperazin-1-yl)acetamide)

-

To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

-

Add 2-chloroacetamide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure amide intermediate.

Protocol 2: Thionation of Amide to Thioamide [1]

-

Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like toluene or THF.

-

Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.

-

After cooling, concentrate the mixture under reduced pressure.

-

The crude residue can be purified by recrystallization or silica gel column chromatography to afford the desired thioamide.[2]

Biological Activities of Analogs and Derivatives

The 4-methylpiperazine scaffold is a component of drugs with diverse biological activities. By examining its role in various molecular contexts, we can infer potential applications for this compound derivatives.

Antimicrobial and Antioxidant Activity

Analogs incorporating the 4-methylpiperazine moiety have demonstrated notable antimicrobial and antioxidant properties. A study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide) sulfonamide derivatives revealed significant activity against various bacterial and fungal strains.[3][4]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Sulfonamide Analogs [3][4]

| Compound | Proteus vulgaris | Aspergillus Niger |

| 7f | 93.7 | - |

| 7g | - | 93.7 |

| 7i | - | 93.7 |

| Ampicillin (Std.) | 125 | - |

| Nystatin (Std.) | - | 125 |

Note: Compounds 7f, 7g, and 7i are sulfonamide derivatives of a complex acetamide core containing the 4-methylpiperazine group. Lower MIC values indicate higher potency.

Experimental Protocol: Micro Broth Dilution Method [3]

-

Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates.

-

Inoculate each well with a standardized microbial suspension (e.g., 10^5 CFU/mL).

-

Include positive controls (broth with inoculum) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

The piperazine ring is a key structural element in many kinase inhibitors used in oncology.[5] Derivatives have shown potent activity against targets like Src, Abl, PI3K, and PARP.[6][7][8][9]

Table 2: Anticancer Activity (IC₅₀) of Piperazine-Containing Kinase Inhibitors

| Compound | Target Kinase(s) | Cell Line | IC₅₀ | Reference |

| Dasatinib (BMS-354825) | Src/Abl | K562 (CML) | <1 nM (Enzymatic) | [6][10] |

| AZD0530 | c-Src/Abl | (Enzymatic) | 4 nM (c-Src) | [11] |

| GDC-0941 | PI3Kα | (Enzymatic) | 3 nM | [8] |

| Analog 5e | PARP1 | MCF-7 (Breast) | 18 µM | [7][9] |

Note: Dasatinib and AZD0530 contain a hydroxyethylpiperazine or methylpiperazine ethoxy group, respectively, demonstrating the utility of this scaffold in potent kinase inhibition.

Signaling Pathway Visualization

Kinase inhibitors containing the piperazine moiety often target critical nodes in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A frequent target is the PI3K/Akt pathway, which is commonly deregulated in cancer.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Cell Viability Assay [12]

-

Seed cancer cells (e.g., MCF-7, K562) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

SAR studies on various piperazine analogs reveal key structural features that influence biological activity. These insights can guide the rational design of novel this compound derivatives.

Caption: Key SAR trends for piperazine-based compounds.

-

Aryl Group Substitution : For many classes of inhibitors, substitutions on a terminal aryl ring attached to the piperazine are critical. Electron-donating groups like methoxy (-OCH₃) have been shown to enhance antimigration activity in some series, while electron-withdrawing groups like chloro (-Cl) can diminish it.[13] The position of the substituent is also crucial; for instance, ortho-fluoro substitution on a phenyl ring improved potency against nicotinic receptors in one study.[14]

-

Piperazine N4-Substitution : The N-methyl group in the core scaffold is a common feature that often provides a good balance of potency and metabolic stability.

-

Linker and Core Modifications : The nature of the linker between the piperazine and other pharmacophoric elements is key. The replacement of an amide with a thioamide, as proposed in the title compound, is a bioisosteric substitution that can significantly impact hydrogen bonding capacity, lipophilicity, and metabolic stability.

Pharmacokinetic Considerations

The piperazine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic (PK) properties, particularly solubility and cell permeability.

Table 3: Pharmacokinetic Parameters of Selected Piperazine Analogs

| Compound | Key Parameter | Value | Species | Reference |

| K-604 Metabolites | In vitro clearance (human liver microsomes) | 720 µL/min/mg protein | Human | [15][16] |

| JDTic Analogs | Brain to Plasma Ratio (AUC) | 17.4 | Rat | [17] |

| K-604 | Aqueous Solubility | 19 mg/mL (at pH 1.2) | N/A | [18] |

Note: These compounds are structurally distinct from the title thioamide but illustrate the PK properties often associated with piperazine-containing molecules.

The basic nitrogen of the 4-methylpiperazine group is typically protonated at physiological pH, which can enhance aqueous solubility.[18] However, this charge can also limit passive diffusion across the blood-brain barrier. Despite this, many piperazine-containing compounds achieve significant CNS exposure, as evidenced by high brain-to-plasma ratios.[17] The metabolic fate often involves oxidation of the piperazine ring or N-demethylation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related analogs, derivatives of this core could plausibly exhibit potent antimicrobial or anticancer activities, particularly as kinase inhibitors. The thioamide functional group offers a unique chemical space compared to more common amide analogs, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Future research should focus on:

-

Efficient Synthesis : Development and optimization of a robust synthetic route to generate a library of derivatives with diverse substitutions.

-

Biological Screening : Comprehensive screening of these derivatives against a panel of cancer cell lines, bacterial strains, and fungal pathogens.

-

Mechanism of Action Studies : For active compounds, elucidating the specific molecular targets and signaling pathways involved.

-

Pharmacokinetic Profiling : In vitro and in vivo evaluation of solubility, metabolic stability, and bioavailability to identify candidates with drug-like properties.

This technical guide provides a foundational framework to accelerate research and development efforts targeting this versatile and promising chemical scaffold.

References

- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. ijnrd.org [ijnrd.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syntheses and pharmacokinetic evaluations of four metabolites of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604], an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a combination of predicted data and data from analogous compounds containing the 4-methylpiperazine and thioamide functional groups. This information is intended to serve as a reference for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 9.0 | br s | 2H | -C(=S)NH₂ |

| ~ 2.8 - 3.2 | t | 2H | -CH₂-C(=S) |

| ~ 2.4 - 2.8 | m | 8H | Piperazine ring protons |

| ~ 2.2 - 2.3 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 - 210 | C=S (Thioamide) |

| ~ 55 - 60 | -CH₂-C(=S) |

| ~ 50 - 55 | Piperazine ring carbons (-CH₂-N) |

| ~ 45 - 50 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium-Strong | N-H stretching (thioamide) |

| 2950 - 2800 | Medium-Strong | C-H stretching (aliphatic) |

| 1600 - 1650 | Strong | N-H bending (thioamide) |

| 1400 - 1500 | Medium | C-N stretching (thioamide) |

| 1120 - 1250 | Medium-Strong | C=S stretching (thioamide)[1] |

Table 4: Predicted Mass Spectrometry Data

Based on the molecular formula C₇H₁₅N₃S, the predicted mass-to-charge ratios (m/z) for various adducts are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.10594 |

| [M+Na]⁺ | 196.08788 |

| [M+K]⁺ | 212.06182 |

| [M]⁺ | 173.09811 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

The 4-Methylpiperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylpiperazine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently incorporated into the molecular architecture of a wide array of therapeutic agents. Its prevalence stems from the desirable physicochemical properties it imparts to a molecule, including high aqueous solubility, basicity that allows for salt formation, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The N-methyl group provides steric bulk and lipophilicity, which can be fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. This moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS), infectious agents, and cancers, making it a "privileged scaffold" for drug discovery. Several FDA-approved kinase inhibitors, for instance, feature the N-methylpiperazine group to enhance water solubility and/or target affinity.[1] This review delves into the synthesis, biological activities, and metabolic fate of compounds containing the 4-methylpiperazine core, providing a technical guide for its strategic deployment in drug development.

Synthesis of 4-Methylpiperazine Derivatives

The 4-methylpiperazine scaffold is typically introduced into a target molecule through various synthetic strategies. Common methods include nucleophilic substitution reactions and condensation reactions. Two prevalent examples are the synthesis of N-methylpiperazine chalcones and Schiff bases.

General Synthesis of N-Methylpiperazine Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[2] For 4-methylpiperazine-containing chalcones, the key precursor is often a 4-(4-methylpiperazin-1-yl)acetophenone, which is first prepared by heating a halo-acetophenone with 4-methylpiperazine.[2]

General Synthesis of Schiff Bases

Schiff bases (or imines) are formed through the condensation of a primary amine with a carbonyl compound. 1-Amino-4-methylpiperazine serves as a versatile building block, reacting with various aromatic aldehydes, typically under reflux in an alcoholic solvent, to yield the corresponding Schiff base derivatives. These reactions often proceed in high yield without the need for a catalyst.

Biological Activities and Therapeutic Applications

The 4-methylpiperazine moiety is a component of numerous biologically active compounds across different therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the 4-methylpiperazine ring to cross the blood-brain barrier makes it a valuable component in CNS-active drugs. Recently, N-methylpiperazine chalcones have been identified as promising dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The incorporation of the N-methyl group on the piperazine ring has been shown to significantly enhance AChE inhibitory potency compared to unsubstituted analogs.[1]

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| 2k | MAO-B | 0.71 | 56.34 | [1] |

| AChE | 8.10 | - | [1] | |

| 2n | MAO-B | 1.11 | 16.04 | [1] |

| AChE | 4.32 | - | [1] | |

| 2b | MAO-B | 2.20 | 18.18 | [1] |

| AChE | 2.26 | - | [1] | |

| 2o | MAO-B | 3.87 | - | [1] |

| AChE | 3.29 | - | [1] | |

| BChE | 1.19 | - | [1] | |

| Table 1: In vitro inhibitory activities of selected N-methylpiperazine chalcones against CNS-related enzymes.[1] |

Anticancer Activity

The 4-methylpiperazine group is a key feature in many modern kinase inhibitors used in oncology.[3][4][5] It is often incorporated to improve aqueous solubility and pharmacokinetic properties. In many designs, the terminal basic nitrogen of the piperazine ring forms critical interactions with the target kinase, often with residues in the solvent-exposed region.

| Drug Name | Primary Target(s) | Therapeutic Area | Role of 4-Methylpiperazine Moiety |

| Imatinib | Bcr-Abl, c-KIT | Chronic Myeloid Leukemia | Enhances solubility and target binding |

| Bosutinib | Src, Abl | Chronic Myeloid Leukemia | Improves solubility and target affinity |

| Gilteritinib | FLT3, AXL | Acute Myeloid Leukemia | Key pharmacophoric element for target engagement |

| Ponatinib | Bcr-Abl (incl. T315I) | Chronic Myeloid Leukemia | Contributes to binding affinity and favorable pharmacokinetics |

| AZD0530 | c-Src, Abl | Solid Tumors, Leukemia | Key component for potent, selective inhibition and good PK profile[5] |

| Table 2: Examples of FDA-approved or clinical-stage kinase inhibitors containing the 4-methylpiperazine moiety. |

Antimicrobial and Anthelmintic Activity

Derivatives containing the 4-methylpiperazine ring have demonstrated a broad spectrum of antimicrobial activities. Schiff bases derived from 1-amino-4-methylpiperazine, for example, have been investigated for their antibacterial and antifungal properties. Furthermore, the moiety is a core component of the anthelmintic drug Diethylcarbamazine, used to treat filariasis.

Pharmacokinetics and Metabolism

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Compounds containing the 4-methylpiperazine moiety are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.

The most common metabolic pathway is N-demethylation , where the N-methyl group is oxidatively removed to yield the corresponding piperazine derivative. This process can significantly impact the compound's half-life and clearance. Understanding this metabolic "soft spot" is crucial for drug design. In some cases, medicinal chemists may replace the methyl group with other substituents or employ strategies like deuteration to slow the rate of metabolism, thereby improving the pharmacokinetic profile.

Pharmacokinetic data from related piperazine compounds illustrate the rapid absorption and distribution typical for this class of molecules. For example, the antineoplastic prototype LQFM018, which contains a piperazine ring, was shown to be rapidly absorbed and well-distributed in rats, features desirable for an anticancer agent.[6] However, piperazine derivatives can also exhibit high clearance and significant inter-individual variability in bioavailability, which must be considered during development.[6][7][8]

| Compound | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Species | Reference |

| Benzylpiperazine (BZP) | 262 ng/mL | 75 min | 5.5 h | N/A (Oral Dose) | Human | [9] |

| m-CPP (Oral) | Variable (8-fold) | - | 2.6 - 6.1 h | 12% - 84% | Human | [8] |

| m-CPP (IV) | Variable (2.3-fold) | - | 2.4 - 6.8 h | 100% (IV) | Human | [8] |

| Table 3: Example pharmacokinetic parameters of related piperazine-based compounds in humans. Note: These compounds are not direct 4-methylpiperazine derivatives but illustrate general pharmacokinetic properties of the piperazine class. |

Experimental Protocols

Synthesis of N-Methylpiperazine Chalcones (General Protocol)[2]

-

Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)acetophenone (Intermediate 1).

-

A mixture of 4-fluoroacetophenone and 4-methylpiperazine is heated at 140 °C under neat conditions for 12 hours.

-

After completion, the reaction mixture is worked up to isolate the intermediate product, which is often purified by crystallization.

-

-

Step 2: Claisen-Schmidt Condensation.

-

To a solution of Intermediate 1 (1.0 equivalent) and an appropriate aromatic aldehyde (1.0 equivalent) in 95% ethanol, add 40% alcoholic sodium hydroxide (e.g., 1 mL for a ~1 mmol scale reaction).

-

Stir the reaction mixture at room temperature for 0.5–4 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate typically forms.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[10][11]

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in Assay Buffer (e.g., 0.1-0.25 U/mL final concentration).

-

DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer.

-

Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

Inhibitor Solutions: Dissolve test compounds in DMSO to make stock solutions, then dilute to desired concentrations in Assay Buffer (final DMSO concentration should be <1%).

-

-

Assay Procedure (96-well plate format):

-

Design a plate map including wells for blank (no enzyme), negative control (100% activity, no inhibitor), and test compounds.

-

To each well, add 10 µL of the AChE working solution (or Assay Buffer for the blank).

-

Add 10 µL of the appropriate inhibitor dilution (or vehicle for the negative control).

-

Incubate the plate for 15 minutes at room temperature.

-

Prepare a Reaction Mix containing Assay Buffer, DTNB solution, and ATCI solution.

-

Initiate the reaction by adding 150-200 µL of the Reaction Mix to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot percent inhibition against the logarithm of inhibitor concentration and perform a non-linear regression to determine the IC50 value.[10]

-

Conclusion

The 4-methylpiperazine moiety continues to be a highly valuable and versatile building block in the field of drug discovery. Its favorable physicochemical properties and synthetic tractability allow for its incorporation into diverse molecular scaffolds to modulate a wide range of biological targets. From CNS-acting agents to cutting-edge kinase inhibitors, the strategic use of this "privileged" structure has consistently led to the development of potent and effective therapeutic agents. A thorough understanding of its synthesis, biological activities, and metabolic profile is essential for medicinal chemists aiming to leverage its full potential in the design of next-generation pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]